molecular formula C44H54CaF2N6O12S2 B000994 Rosuvastatin calcium CAS No. 147098-20-2

Rosuvastatin calcium

Cat. No. B000994
M. Wt: 1001.1 g/mol
InChI Key: VGAZDTHGPVFCCO-YFRSHGDPSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Rosuvastatin calcium synthesis has been the subject of various studies aiming to improve efficiency and selectivity. Notable methodologies include:

  • A stereocontrolled synthesis utilizing a Keck enantioselective allylation and VO(acac)2-catalyzed syn-diastereoselective epoxidation to achieve the desired chirality (Chen et al., 2014).
  • An innovative approach through iodine chloride-induced intramolecular cyclization for the C6-formyl statin side chain synthesis, demonstrating versatility in synthesizing statins and their analogs (Xiong et al., 2016).
  • The development of [2H4] rosuvastatin calcium using a method that allows for detailed metabolic process analysis, showcasing the method's applicability in synthesizing other statins (Tian et al., 2020).

Molecular Structure Analysis

Rosuvastatin's molecular structure is a testament to its design for high potency and selectivity towards HMG-CoA reductase, the enzyme pivotal in cholesterol synthesis. Its structure enables specific interactions that enhance its efficacy and therapeutic index. Studies focusing on the synthesis and characterization of impurities in Rosuvastatin calcium highlight the importance of molecular intricacies in ensuring drug purity and performance (Lee et al., 2017).

Chemical Reactions and Properties

The chemical properties of Rosuvastatin, including its interactions and reactivity, are essential for its biological activity and pharmacokinetics. Its synthesis often involves selective reactions that establish its specific stereochemistry, crucial for its action. One method reports an efficient and highly stereoselective assembly of Rosuvastatin, emphasizing the importance of chemical selectivity in its synthesis (Šterk et al., 2016).

Physical Properties Analysis

The physical properties of Rosuvastatin, such as solubility and crystallinity, significantly affect its formulation and bioavailability. Techniques like nanoemulsification have been explored to enhance these aspects, improving solubility and pharmacokinetic profiles, thus maximizing its therapeutic potential (Balakumar et al., 2013).

Scientific Research Applications

  • Treatment of Hypercholesterolemia and Related Conditions : Rosuvastatin calcium is widely used for the treatment of hypercholesterolemia, hypolipoproteinemia, and atherosclerosis. Researchers have formulated 10 mg immediate release tablets of Rosuvastatin for these conditions (Pingale, 2021). Additionally, it is effective in treating dyslipidemias and decreasing "bad cholesterol," thus reducing the risk of atherosclerosis and heart disease (Ângelo et al., 2018).

  • Biopharmaceutical Performance Enhancement : The development of surface-engineered solid lipid nanoparticles of Rosuvastatin calcium has shown improved biopharmaceutical performance, particularly for managing hyperlipidemia-like conditions (Beg et al., 2017).

  • Wound Healing and Skin Regeneration : In the context of dermatology, Rosuvastatin calcium combined with stem cells in chitosan scaffolds has demonstrated enhanced skin regeneration and scar prevention in wound healing for Albino rats (Maged et al., 2019).

  • Cardiovascular Disease Management : The drug has shown efficacy in improving lipid levels and reducing the progression of atherosclerosis in elderly patients with coronary artery disease (Lei, 2012). It is also effective in reducing arterial pressure in genetic hypertension (Sušić et al., 2003) and slows the progression of subclinical atherosclerosis in patients with treated HIV infection (Longenecker et al., 2016).

  • Drug Delivery Systems : Several studies have focused on improving the bioavailability and efficacy of Rosuvastatin calcium through various drug delivery systems. These include solid self-nanoemulsifying drug delivery systems (S-SNEDDS) (Qader & Hussein, 2021), self-emulsifying drug delivery systems (SEDDS) (Karasulu et al., 2016), and transdermal patches (Lakshmi et al., 2020). These advancements aim to enhance the drug's solubility, absorption, and overall therapeutic effectiveness.

  • Cancer Research : Interestingly, nanovesicles containing Rosuvastatin calcium have been optimized for increased bioavailability and demonstrated an enhanced anticancer efficacy (Elsayed et al., 2020).

  • Cholesterol Management : Rosuvastatin calcium is recognized for its cholesterol-lowering properties and is approved for the treatment of dyslipidemia. It has been found to be highly potent for the prevention and management of coronary artery disease (Kapur, 2007).

  • Formulation Stabilization : The stability of Rosuvastatin calcium formulations has been enhanced using natural stabilizers like chitosan, creating stable tablet formulations for treating hypercholesterolemia (Khan et al., 2020).

  • Analytical Methods for Determination : The development of analytical methods such as spectrophotometry and voltammetry for determining Rosuvastatin calcium in pharmaceutical preparations is crucial for quality control and dosage accuracy (Altınöz & Uyar, 2013; Uyar, Çelebier, & Altinoz, 2007).

Future Directions

The dosage of rosuvastatin calcium is usually based on the patient’s medical condition, response to treatment, age, race, and other medications the patient may be taking . It is very important to continue to follow the doctor’s advice about diet and exercise . It may take up to 4 weeks before the full benefit of this drug is seen .

properties

IUPAC Name

calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALFOYNTGMUKGG-BGRFNVSISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54CaF2N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045928
Record name Rosuvastatin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1001.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosuvastatin Calcium

CAS RN

147098-20-2
Record name Rosuvastatin calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147098202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosuvastatin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSUVASTATIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83MVU38M7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin calcium
Reactant of Route 2
Rosuvastatin calcium
Reactant of Route 3
Rosuvastatin calcium
Reactant of Route 4
Rosuvastatin calcium
Reactant of Route 5
Rosuvastatin calcium
Reactant of Route 6
Rosuvastatin calcium

Citations

For This Compound
4,880
Citations
J Quirk, M Thornton, P Kirkpatrick - Nat Rev Drug Discov, 2003 - nature.com
… Unlike a number of other statins, rosuvastatin calcium is not metabolized significantly by … Rosuvastatin calcium was found to be more potent than lovastatin, fluvastatin and pravastatin in …
Number of citations: 99 www.nature.com
RK Aggarwal, R Showkathali - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
… Rosuvastatin calcium is the only fully synthetic HMG-CoA reductase inhibitor available. It consists of a single enantiomer formulated and administered as the calcium salt of the active …
Number of citations: 27 www.tandfonline.com
R Ponnuraj, K Janakiraman, S Gopalakrishnan… - Indo Am J Pharm …, 2015 - academia.edu
… Rosuvastatin Calcium is sparingly soluble in aqueous solutions and its solubility decreases with … nanoparticles of Rosuvastatin Calcium using Chitosan by ionic gelation method [20]. …
Number of citations: 18 www.academia.edu
B Uyar, M Celebier, S Altinoz - Die Pharmazie-An International …, 2007 - ingentaconnect.com
… Rosuvastatin calcium is a synthetic lipid lowering agent … for the determination of rosuvastatin calcium in pharmaceutical … for measuring absorbances of rosuvastatin calcium. The …
Number of citations: 72 www.ingentaconnect.com
HO Kaila, MA Ambasana, RS Thakkar… - Indian journal of …, 2010 - ncbi.nlm.nih.gov
… developed and validated for assay of rosuvastatin calcium in tablets and for determination of content uniformity. An isocratic separation of rosuvastatin calcium was achieved on YMC C8…
Number of citations: 88 www.ncbi.nlm.nih.gov
A Gupta, P Mishra, K Shah - Journal of Chemistry, 2009 - hindawi.com
A new, simple and sensitive spectrophotometric method in ultraviolet region has been developed for the determination of rosuvastatin calcium in bulk and in pharmaceutical formulations…
Number of citations: 108 www.hindawi.com
DH Alshora, MA Ibrahim, E Elzayat, OT Almeanazel… - PLoS …, 2018 - journals.plos.org
Purpose Rosuvastatin calcium (ROSCa) is a poorly soluble drug with bioavailability not exceeding 20%. Decreasing the particle size may enhance its solubility, dissolution rate and …
Number of citations: 36 journals.plos.org
K Balakumar, CV Raghavan, S Abdu - Colloids and Surfaces B …, 2013 - Elsevier
… solubility and bioavailability of Rosuvastatin calcium using self … based on Rosuvastatin calcium solubility analysis for … method for determination of Rosuvastatin calcium in rat plasma …
Number of citations: 253 www.sciencedirect.com
R González, MÁ Peña, NS Torres, G Torrado - Plos one, 2022 - journals.plos.org
… Prior to analysis, the mixture of rosuvastatin calcium and excipients are covered with gold, … Aluminium is a totally inert material with rosuvastatin calcium and selected excipients. The …
Number of citations: 8 journals.plos.org
RM Sarfraz, M Ahmad, A Mahmood… - Advances in Polymer …, 2017 - Wiley Online Library
… In the present work, microparticles were prepared by different techniques to enhance solubility of rosuvastatin calcium. Microparticles were evaluated for Fourier transform infrared …
Number of citations: 39 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.